molecular formula C14H14ClN3O B10972946 1-(5-Chloro-2-methylphenyl)-3-(pyridin-2-ylmethyl)urea

1-(5-Chloro-2-methylphenyl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B10972946
M. Wt: 275.73 g/mol
InChI Key: WANHXXHBAYGHOZ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-N’-(2-pyridylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both a chlorinated aromatic ring and a pyridyl group in its structure suggests potential biological activity and utility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-N’-(2-pyridylmethyl)urea typically involves the reaction of 5-chloro-2-methylaniline with 2-pyridylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(5-chloro-2-methylphenyl)-N’-(2-pyridylmethyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methylphenyl)-N’-(2-pyridylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)-N’-(2-pyridylmethyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N’-(2-pyridylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N’-(2-pyridylmethyl)urea
  • N-(3-Chloro-2-methylphenyl)-N’-(2-pyridylmethyl)urea
  • N-(5-Bromo-2-methylphenyl)-N’-(2-pyridylmethyl)urea

Uniqueness

N-(5-Chloro-2-methylphenyl)-N’-(2-pyridylmethyl)urea is unique due to the specific positioning of the chlorine and methyl groups on the aromatic ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(pyridin-2-ylmethyl)urea

InChI

InChI=1S/C14H14ClN3O/c1-10-5-6-11(15)8-13(10)18-14(19)17-9-12-4-2-3-7-16-12/h2-8H,9H2,1H3,(H2,17,18,19)

InChI Key

WANHXXHBAYGHOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=CC=N2

solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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